9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-16-5-3-2-4-15(16)23-8-10-24(11-9-23)18-17-19(21-12-20-18)25(13-22-17)14-6-7-14/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXWEMIJYEXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling Method
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2-Methoxyaniline (1.0 equiv) reacts with bis(2-chloroethyl)amine hydrochloride (1.2 equiv) in the presence of copper(I) iodide (0.1 equiv) and potassium carbonate (3.0 equiv) in toluene at 110°C for 24 hours.
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The crude product is purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1) to yield 1-(2-methoxyphenyl)piperazine (3) as a white solid (yield: 65–70%).
Alternative Pathway: Nucleophilic Substitution
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Piperazine (2.0 equiv) reacts with 1-bromo-2-methoxybenzene (1.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.
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The product is isolated by acid-base extraction (HCl/NaOH) and recrystallized from ethanol (yield: 60–68%).
Key Characterization :
C-6 Substitution with 4-(2-Methoxyphenyl)Piperazine
The final step involves displacing the C-6 chlorine of 9-cyclopropyl-6-chloropurine (2) with 1-(2-methoxyphenyl)piperazine (3) via nucleophilic aromatic substitution:
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9-Cyclopropyl-6-chloropurine (1.0 equiv) and 1-(2-methoxyphenyl)piperazine (1.2 equiv) are combined in anhydrous DMF with potassium carbonate (2.0 equiv) as the base.
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The reaction is heated to 90–100°C under nitrogen for 18–24 hours.
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Post-reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane . The organic layer is dried (Na₂SO₄) and concentrated.
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Crude product is purified via flash chromatography (SiO₂, gradient elution with 5–10% methanol in dichloromethane) followed by recrystallization from isopropyl alcohol to afford the title compound (4) (yield: 70–75%).
Key Characterization :
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¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, H-8), 8.10 (s, 1H, H-2), 7.02–6.95 (m, 4H, aromatic), 4.05–3.98 (m, 1H, cyclopropyl), 3.85 (s, 3H, OCH₃), 3.50–3.40 (m, 8H, piperazine), 1.30–1.22 (m, 4H, cyclopropyl).
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¹³C NMR (DMSO-d₆): δ 161.2 (C-6), 154.8 (C-2), 151.3 (C-4), 148.9 (C-8), 128.5–112.4 (aromatic), 55.8 (OCH₃), 52.1–49.8 (piperazine), 25.6 (cyclopropyl).
Optimization and Challenges
Solvent and Base Selection
Purification Strategies
Side Reactions
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N-7 alkylation is suppressed by steric hindrance from the cyclopropyl group.
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Piperazine dimerization is mitigated by using a slight excess of the purine intermediate (1.2:1 ratio).
Scalability and Industrial Relevance
The protocol is scalable to kilogram-scale production with minor adjustments:
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Batch Reactors : Reactions are conducted in jacketed reactors with temperature-controlled stirring.
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Cost Efficiency : Cyclopropyl bromide and 1-(2-methoxyphenyl)piperazine are commercially available at scale, reducing synthesis time.
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Green Chemistry : Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) to improve environmental metrics without compromising yield .
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine core or the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts such as palladium or platinum, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including receptors and enzymes.
Biochemistry: The compound is utilized in biochemical assays to study its interactions with proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: N-9 Position: Unlike most analogues in Table 1, which feature chlorophenyl (e.g., compounds 30, 15) or alkyl groups (e.g., PP17) at N-9, the target compound’s cyclopropyl group introduces a small, rigid ring that may reduce steric hindrance while enhancing metabolic resistance to oxidative degradation . C-6 Position: The 2-methoxyphenyl-piperazinyl group distinguishes the target compound from analogues with acyl (e.g., CF₃CO in 30), sulfonyl (e.g., butylsulfonyl in 15), or heteroaromatic (e.g., pyrimidinyl in ) substituents.
Synthetic Accessibility: Yields for analogues vary widely (9%–79%), influenced by the reactivity of piperazinyl substituents. For example, trifluoroacetylated derivatives (e.g., 30) show lower yields (21%) due to steric and electronic challenges during acylation, whereas sulfonylated derivatives (e.g., 15) are more straightforward to synthesize .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Projections for Target Compound)
*Inferred from structural similarity to cannabidiol analogues .
Key Findings :
- Receptor Interactions: The 2-methoxyphenyl group in the target compound may enhance binding to serotonin or adrenergic receptors, unlike chlorophenyl-substituted analogues, which are optimized for cannabinoid receptor activity .
- Thermal Stability : Melting points for analogues range from 71°C (compound 37) to 250°C (compound 51), suggesting that the target compound’s cyclopropyl group may lower melting points compared to chlorophenyl derivatives due to reduced crystallinity .
Biological Activity
9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the purine class of organic molecules. Its structure features a cyclopropyl group, a methoxyphenyl-substituted piperazine ring, and a purine core, which contribute to its unique biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.
- Molecular Formula : C19H22N6O
- Molecular Weight : 350.4 g/mol
- CAS Number : 2640950-94-1
Structural Representation
| Component | Description |
|---|---|
| Cyclopropyl Group | A three-membered carbon ring |
| Methoxyphenyl Piperazine Ring | A piperazine ring substituted with a methoxyphenyl group |
| Purine Core | A bicyclic structure containing nitrogen |
The primary mechanism of action of this compound involves its interaction with key enzymes in cellular processes, particularly those involved in DNA replication. It is known to inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication and transcription. By inhibiting this enzyme, the compound effectively prevents bacterial growth and exhibits antimicrobial properties.
Key Points:
- Target Enzyme : DNA gyrase
- Effect : Inhibition of DNA replication
- Result : Antimicrobial activity against various bacterial strains
Anticancer Properties
Research indicates that this compound may also have significant anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
Case Studies:
- In vitro Studies : In laboratory settings, this compound demonstrated a dose-dependent reduction in the viability of various cancer cell lines.
- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells is attributed to its effects on signaling pathways related to cell survival and proliferation.
Pharmacological Applications
The compound is currently being investigated for its potential use in treating:
- Neurological Disorders : Due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
- Bacterial Infections : As an alternative treatment for antibiotic-resistant strains.
Biological Activity Summary Table
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique biological profile of this compound.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine | Antimicrobial | Fluorophenyl substitution |
| 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline | Anticancer | Different core structure |
Q & A
Q. What are the common synthetic routes for preparing 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine and its analogs?
Answer: The synthesis of 6-piperazin-1-yl-purine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- General Procedure A : Reacts chloro-purine intermediates with substituted piperazines under reflux conditions (e.g., toluene, K₂CO₃, and Pd catalysts) .
- General Procedure D/E : Uses carbamate intermediates (e.g., 4-fluorophenylcarbamate) reacted with amines (e.g., pyrrolidine or morpholine) in polar aprotic solvents like THF or NMP .
- Key steps include purification via flash chromatography and validation by HPLC (>95% purity) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of 6-piperazin-1-yl-purine derivatives?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.1–8.4 ppm), piperazine protons (δ 3.3–4.5 ppm), and cyclopropyl protons (δ 0.9–1.9 ppm) .
- ¹³C NMR : Key signals include purine carbons (δ 146–154 ppm) and methoxy groups (δ 55–58 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 521–585 [M+1]) confirm molecular weight .
- HPLC : Retention times (e.g., 20–24 minutes) and purity thresholds (>95%) are critical for quality control .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of 6-piperazin-1-yl-purine derivatives?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., NMP) improve solubility of intermediates, as seen in morpholine-derived analogs (63% yield vs. 31% in THF) .
- Catalyst Systems : Pd(Ph₃)₄ enhances Suzuki-Miyaura coupling for aryl substitutions, achieving 71% yield in tetrahydro-pyran derivatives .
- Temperature Control : Heating at 80–85°C for 20 hours increases carbamate-amine reaction efficiency (51–63% yield) .
- Purification : Flash chromatography with gradients (e.g., 1% MeOH/EtOAC/hexanes) resolves closely eluting impurities .
Q. What strategies are effective in resolving contradictions between spectroscopic data and expected structures in substituted purine analogs?
Answer:
- Multi-NMR Validation : Compare ¹H, ¹³C, and ¹⁹F NMR to detect anomalies. For example, trifluoroacetyl groups show distinct ¹⁹F signals (δ −68.79 ppm) .
- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in aromatic regions .
- Cross-Referencing MS/MS Fragmentation : Fragment patterns (e.g., m/z 545.5 [M+1] for butylsulfonyl derivatives) confirm substituent identity .
Q. How does the choice of substituents on the piperazine ring influence the physicochemical properties and stability of 6-piperazin-1-yl-purine compounds?
Answer:
- Electron-Withdrawing Groups (EWGs) : Sulfonyl (e.g., butylsulfonyl) or trifluoroacetyl groups reduce basicity, enhancing metabolic stability .
- Hydrophobic Substituents : Cyclohexylmethyl or tetrahydro-pyran groups increase logP values, improving membrane permeability (e.g., compound 18 , m/z 585.4) .
- Steric Effects : Bulky groups (e.g., tetrahydro-2H-thiopyran) may hinder piperazine rotation, affecting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
